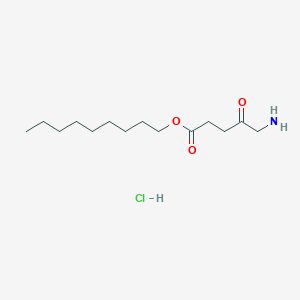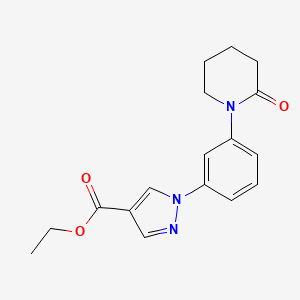
Ethyl 1-(3-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(3-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring substituted with an ethyl ester group and a phenyl ring bearing a 2-oxopiperidin-1-yl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
Ethyl 1-(3-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the piperidinone moiety to other functional groups.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Nucleophilic substitution reactions at the phenyl ring or pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Ethyl 1-(3-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 1-(3-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction and metabolic processes.
相似化合物的比较
Similar Compounds
Apixaban: A direct inhibitor of activated factor X (FXa) with a similar pyrazole structure.
Rivaroxaban: Another FXa inhibitor with structural similarities to Ethyl 1-(3-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-carboxylate.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a piperidinone moiety. This combination of structural features contributes to its distinct chemical and biological properties.
属性
分子式 |
C17H19N3O3 |
|---|---|
分子量 |
313.35 g/mol |
IUPAC 名称 |
ethyl 1-[3-(2-oxopiperidin-1-yl)phenyl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C17H19N3O3/c1-2-23-17(22)13-11-18-20(12-13)15-7-5-6-14(10-15)19-9-4-3-8-16(19)21/h5-7,10-12H,2-4,8-9H2,1H3 |
InChI 键 |
SYXBUZHZVKKLGC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN(N=C1)C2=CC(=CC=C2)N3CCCCC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




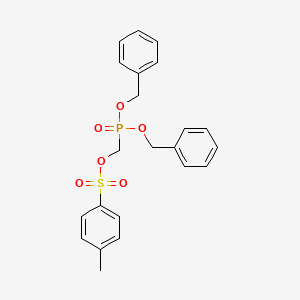

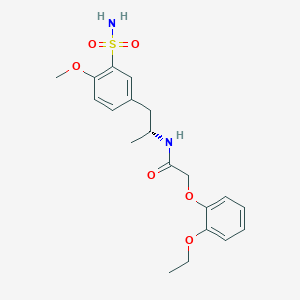


![ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate](/img/structure/B13442725.png)


![[4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13442742.png)
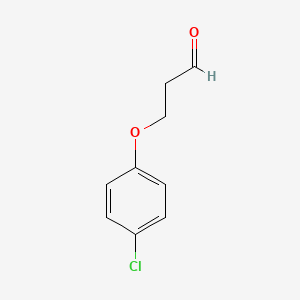
![1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4](/img/structure/B13442750.png)
